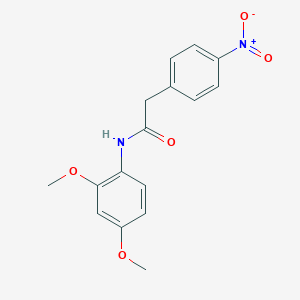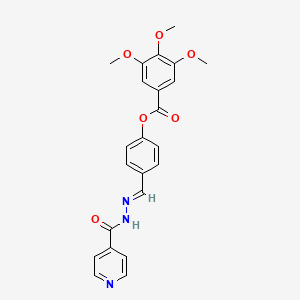
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acetanilide derivatives, which are known for their analgesic and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has potent anti-cancer properties, and it can induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
Another area of research for N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been in the field of neuroscience. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer. By inhibiting COX-2 activity, N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can prevent the formation of prostaglandins, which are molecules that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and prevent the formation of new blood vessels that are necessary for tumor growth. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has also been shown to have neuroprotective effects, and it can protect neurons from damage caused by oxidative stress. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has anti-inflammatory properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potency. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have potent anti-cancer and neuroprotective properties, which can make it an effective tool for studying these areas of research. N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potential toxicity. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide can be toxic to some cells at high concentrations, and it can cause cell death in non-cancerous cells. Therefore, researchers must be cautious when using N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in lab experiments and ensure that they are using appropriate concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide. One area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research could be to investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers could investigate the potential use of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide in the treatment of other inflammatory diseases such as arthritis.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide as a yellow crystalline solid with a melting point of 166-168°C.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-8-14(15(10-13)23-2)17-16(19)9-11-3-5-12(6-4-11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEBTXDYOSHIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)



